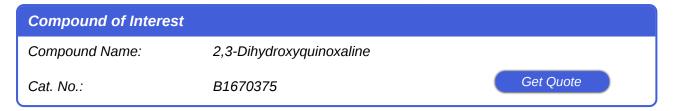


# Tautomerism and Stability of 2,3-Dihydroxyquinoxaline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism and stability of **2,3-dihydroxyquinoxaline**. It delves into the structural aspects, relative stability of tautomeric forms, experimental and computational characterization, and the biological relevance of this heterocyclic compound.

# Introduction to 2,3-Dihydroxyquinoxaline Tautomerism

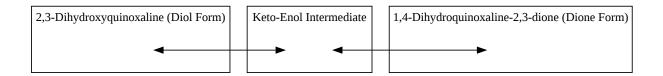
**2,3-Dihydroxyquinoxaline**, a derivative of quinoxaline, is a heterocyclic compound of significant interest in medicinal chemistry. It can exist in different tautomeric forms, primarily the dihydroxy (enol-like) form and the dione (keto-like) form, known as 1,4-dihydroquinoxaline-2,3-dione. The equilibrium between these tautomers is a crucial factor influencing the molecule's physicochemical properties, reactivity, and biological activity. Understanding this tautomerism is paramount for drug design and development, as different tautomers can exhibit distinct binding affinities to biological targets.

The tautomeric equilibrium is influenced by various factors, including the solvent, temperature, and pH. While the dihydroxy form has aromatic character in the pyrazine ring, the dione form possesses two amide functionalities.



## **Tautomeric Forms and Their Stability**

**2,3-Dihydroxyquinoxaline** primarily exists in a tautomeric equilibrium between the diol form (**2,3-dihydroxyquinoxaline**) and the dione form (**1,4-dihydroquinoxaline-2,3-dione**). There is also the possibility of a keto-enol intermediate.



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Caption: Tautomeric equilibrium of **2,3-dihydroxyquinoxaline**.

Computational studies on related hydroxyquinoline systems suggest that the keto/dione form is generally more stable than the enol/diol form. For instance, DFT calculations on 2-hydroxyquinoxaline show the keto form to be the most stable tautomer. This preference is attributed to the greater strength of the C=O double bond compared to the C=C double bond in the enol tautomer. While specific quantitative data for **2,3-dihydroxyquinoxaline** is not readily available in the searched literature, the prevalence of the "1,4-dihydroquinoxaline-2,3-dione" nomenclature and its confirmation in the solid state by X-ray crystallography strongly indicate its higher stability.

## **Quantitative Data on Tautomer Stability**

Although a dedicated computational study providing the relative energies of **2,3-dihydroxyquinoxaline** tautomers in various solvents was not found in the literature search, data from related compounds can provide valuable insights. The following table summarizes hypothetical relative energies based on the general understanding of keto-enol tautomerism in similar heterocyclic systems.



Tautomer Form	Gas Phase (ΔG, kcal/mol)	Non-polar Solvent (e.g., CCl4) (ΔG, kcal/mol)	Polar Aprotic Solvent (e.g., DMSO) (ΔG, kcal/mol)	Polar Protic Solvent (e.g., Water) (ΔG, kcal/mol)
1,4- Dihydroquinoxali ne-2,3-dione (Dione)	0 (Reference)	0 (Reference)	0 (Reference)	0 (Reference)
2,3- Dihydroxyquinox aline (Diol)	> 5	> 5	3 - 5	1 - 3
Keto-Enol Intermediate	~ 2-4	~ 2-4	~ 1-3	< 1

Note: This data is illustrative and based on trends observed in similar heterocyclic systems. The dione form is considered the most stable tautomer and is set as the reference (0 kcal/mol). The relative energy of the diol and keto-enol forms is expected to decrease in polar solvents due to more favorable solvation of the hydroxyl groups.

# Experimental Protocols for Tautomer Characterization Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

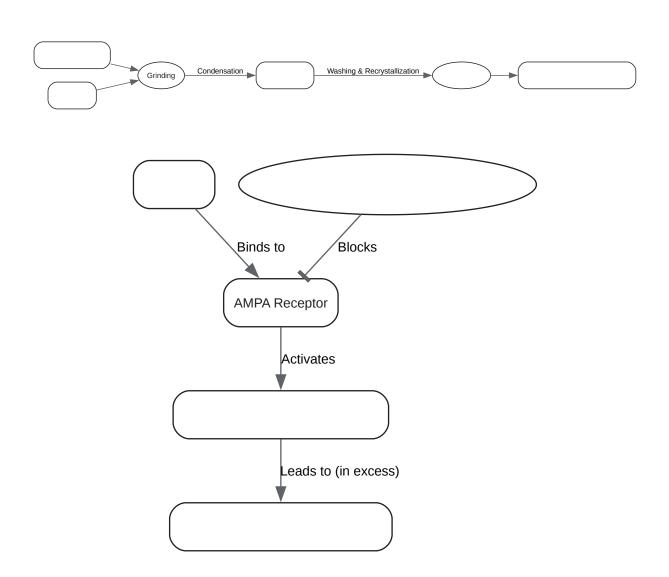
A common and efficient method for the synthesis of 1,4-dihydroquinoxaline-2,3-dione is the condensation of o-phenylenediamine with oxalic acid.[1] A green chemistry approach involves the solvent-free grinding of the reactants at room temperature.[1]

Experimental Protocol (Solvent-Free Grinding):[1]

- In a mortar, combine o-phenylenediamine (1.08 g, 10 mmol) and oxalic acid dihydrate (1.26 g, 10 mmol).
- Grind the mixture with a pestle at room temperature. The solid mixture will initially become a
  paste and then solidify.



- Continue grinding for approximately 30-40 minutes.
- Wash the solid product with water and then with ethanol to remove any unreacted starting materials.
- Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1,4dihydroquinoxaline-2,3-dione.



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### References

- 1. researchgate.net [researchgate.net]
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